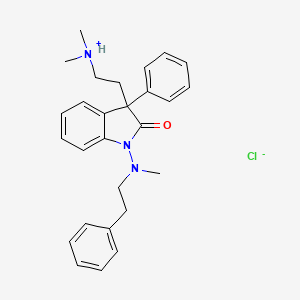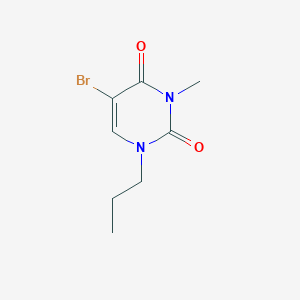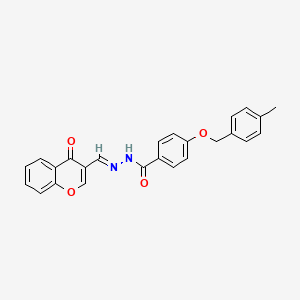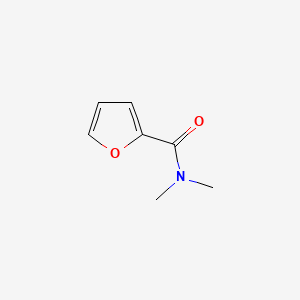![molecular formula C11H14N2O2S B12003743 Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)
Ethyl 4-[(methylcarbamothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(methylcarbamothioyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O2S It is a derivative of benzoic acid and contains both ethyl ester and thioamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(methylcarbamothioyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with methyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioamide linkage. The general reaction scheme is as follows:
Starting Materials: Ethyl 4-aminobenzoate and methyl isothiocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Procedure: Ethyl 4-aminobenzoate is dissolved in the solvent, followed by the addition of methyl isothiocyanate and a base. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(methylcarbamothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Ethyl 4-[(methylcarbamothioyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The thioamide group can interact with the active sites of certain enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
This compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with biological molecules makes it a candidate for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which Ethyl 4-[(methylcarbamothioyl)amino]benzoate exerts its effects involves the interaction of its thioamide group with biological targets. The thioamide can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the thioamide group, making it less versatile in terms of chemical reactivity.
Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-[(ethylcarbamothioyl)amino]benzoate: Similar but with an ethyl group instead of a methyl group on the thioamide.
Uniqueness
Ethyl 4-[(methylcarbamothioyl)amino]benzoate is unique due to the presence of both an ethyl ester and a thioamide group. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H14N2O2S |
|---|---|
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
ethyl 4-(methylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C11H14N2O2S/c1-3-15-10(14)8-4-6-9(7-5-8)13-11(16)12-2/h4-7H,3H2,1-2H3,(H2,12,13,16) |
Clave InChI |
GJSAMKSUEZLZFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)









